Zanamivir-13C,15N2 is a chemically modified version of zanamivir, an antiviral agent primarily used for treating influenza A and B viruses. This compound is isotopically labeled with carbon-13 and nitrogen-15, enhancing its utility in scientific research, particularly in mass spectrometry applications for quantifying zanamivir levels in biological samples. The isotopic labeling allows researchers to trace the compound's metabolism and interactions within biological systems more precisely, distinguishing between labeled and unlabeled forms of zanamivir .
Zanamivir-13C,15N2 is classified as an antiviral drug and specifically acts as a neuraminidase inhibitor. Neuraminidase is an enzyme critical for the release of new viral particles from infected cells. By inhibiting this enzyme, zanamivir-13C,15N2 effectively reduces the spread of influenza viruses within the host. The compound is synthesized from zanamivir through methods that incorporate stable isotopes during production .
The synthesis of zanamivir-13C,15N2 involves several key steps:
The industrial production of this compound mirrors these laboratory methods but is scaled up to meet commercial demands while maintaining stringent quality control measures.
Zanamivir-13C,15N2 retains the core structure of zanamivir but includes specific isotopic substitutions. Its molecular formula is represented as , with a molecular weight of approximately 335.29 g/mol. The structural representation includes hydroxyl groups and a sialic acid analog backbone that facilitates its function as a neuraminidase inhibitor .
The isotopic labeling enhances its detection in analytical methods, making it a valuable tool in pharmacokinetic studies.
Zanamivir-13C,15N2 can participate in various chemical reactions:
Common reagents include:
The conditions for these reactions vary based on desired outcomes but typically involve specific temperatures, solvents, and catalysts .
The products formed depend on specific reaction conditions. For instance:
Zanamivir-13C,15N2 functions similarly to zanamivir by inhibiting the neuraminidase enzyme. This inhibition prevents the release of newly formed influenza virus particles from infected cells. By binding to the active site of neuraminidase, zanamivir-13C,15N2 effectively blocks the enzyme's activity, thereby limiting viral spread within the host organism .
Zanamivir-13C,15N2 has several significant applications in scientific research:
The strategic design of isotopically labeled pharmaceuticals like Zanamivir-13C,15N2 centers on atomic-level substitutions that preserve bioactivity while enabling advanced research applications. This compound integrates stable isotopes at two specific positions: a 13C atom replaces carbon in the guanidinylidene moiety, while two 15N atoms substitute nitrogen atoms within the same functional group. This selective labeling strategy ensures minimal perturbation of molecular conformation and electronic properties due to:
Table 1: Key Isotopes in Zanamivir-13C,15N2
| Isotope | Position in Molecule | Natural Abundance | Role in Analytical Detection |
|---|---|---|---|
| 13C | Guanidinylidene carbon | 1.07% | MS: +1 Da shift; NMR: Distinct 13C signal |
| 15N | Two nitrogen atoms in guanidinylidene | 0.368% | MS: +2 Da total shift; NMR: 15N-13C coupling |
Synthesis of Zanamivir-13C,15N2 adapts established routes for unlabeled Zanamivir with modifications for isotopic precursor incorporation. Two principal strategies have been validated:
Late-Stage Isotopic Exchange: This approach leverages advanced organic methodologies to directly introduce isotopes into the pre-formed Zanamivir scaffold. Activation of the guanidinylidene group enables nitrogen exchange using 15N-labeled benzophenone imine as the isotopic source. The reaction proceeds via:
De Novo Synthesis from Labeled Precursors: The classical von Itzstein route is modified with isotopic inputs at critical stages [9]:
Table 2: Comparative Synthetic Approaches
| Method | Key Isotopic Reagents | Reaction Conditions | Isotopic Purity | Yield Range |
|---|---|---|---|---|
| Late-Stage Exchange | 15N-benzophenone imine | Photoredox/Cu catalysis, 25-40°C | >98% 15N | 30-65% |
| De Novo Synthesis | 13C-NaCN, 15N-thiourea | HgCl2 promotion, 0°C to RT | >95% 13C/15N | 15-30% overall |
The tetracyclic core of Zanamivir contains four chiral centers (2R,3R,4S,1'R) essential for neuraminidase inhibition. Isotopic incorporation risks epimerization through several mechanisms:
Acid/Base Sensitivity: The deprotection steps (TFA in de novo synthesis; acidic cleavage in late-stage exchange) may catalyze epimerization at C3 (α to acetamido group) via enolization. Mitigation strategies include:
Radical-Mediated Racemization: Copper-catalyzed late-stage amination generates carbon-centered radicals adjacent to stereocenters (C4). These intermediates may undergo configurational relaxation before recombination. Studies confirm that steric hindrance at C4 limits epimerization, with >98% stereoretention achieved in cyclic substrates .
Protecting Group Strategy: Preservation of stereochemistry necessitates orthogonal protection:
Analytical validation via chiral HPLC and 13C-NMR confirms >99% diastereomeric excess in final products, underscoring the effectiveness of these precautions in maintaining the required (2R,3R,4S,1'R) configuration [8] [9]. The synthetic rigor ensures that Zanamivir-13C,15N2 functions as a true isostere of native Zanamivir in biochemical applications.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6